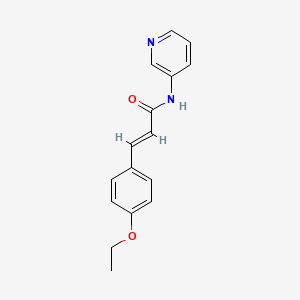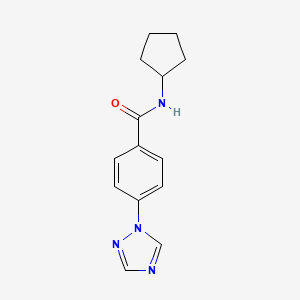
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PEPA belongs to the family of acrylamide derivatives that act as modulators of glutamate receptors. In
Mécanisme D'action
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which enhances its activity. The enhanced activity of the AMPA receptor leads to increased synaptic transmission, which is critical for learning and memory processes.
Biochemical and Physiological Effects
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In animal models, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to improve learning and memory, increase synaptic plasticity, and enhance long-term potentiation. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have neuroprotective effects and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a highly potent and selective modulator of the AMPA receptor, making it suitable for studying the role of the receptor in learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide is also relatively stable and can be easily synthesized in high purity and yield. However, there are also some limitations to using (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments. Its effects on other glutamate receptors are not well understood, and it can be difficult to control the concentration of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in in vitro experiments.
Orientations Futures
For research on (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide include its potential use in the treatment of neurological disorders, the development of more potent and selective modulators of the AMPA receptor, and further understanding of its effects on other glutamate receptors.
Méthodes De Synthèse
The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide involves a multi-step process that starts with the reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that include esterification, reduction, and amidation to yield the final product, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide. The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been optimized to yield high purity and yield, making it suitable for scientific research.
Applications De Recherche Scientifique
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential use as a modulator of glutamate receptors. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in fast synaptic transmission and are critical for learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to enhance the activity of AMPA receptors, leading to increased synaptic transmission and improved learning and memory in animal models.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-8-5-13(6-9-15)7-10-16(19)18-14-4-3-11-17-12-14/h3-12H,2H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLRNVOHPDJLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)

![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)


![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)